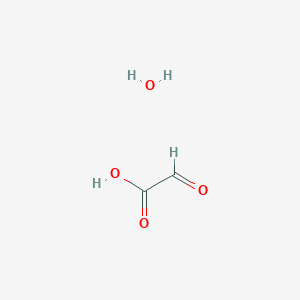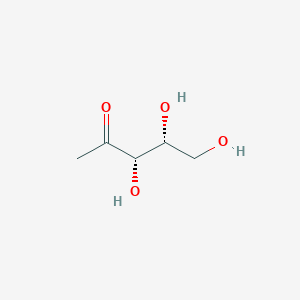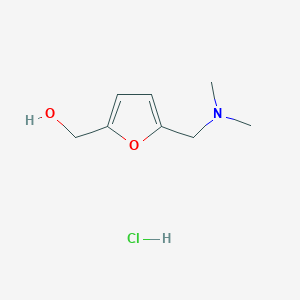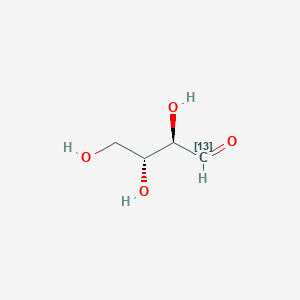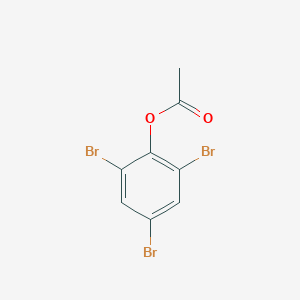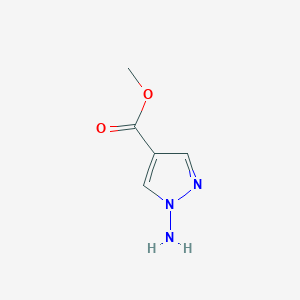
Methyl 1-amino-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
“Methyl 1-amino-1H-pyrazole-4-carboxylate” is a chemical compound that is part of the pyrazole family . Pyrazoles are significant compounds with two different types of nitrogen in its ring and excellent coordination ability, making them good candidates for modeling biochemical processes and enzymatic reactions .
Synthesis Analysis
The synthesis of “Methyl 1-amino-1H-pyrazole-4-carboxylate” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, four new coordination compounds of Cu (II) were synthesized with ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate (L) and different co-ligands .Molecular Structure Analysis
The molecular structure of “Methyl 1-amino-1H-pyrazole-4-carboxylate” is represented by the formula C7H11N3O2 . The IUPAC Standard InChI is InChI=1S/C7H11N3O2/c1-3-12-7 (11)5-4-9-10 (2)6 (5)8/h4H,3,8H2,1-2H3 .Chemical Reactions Analysis
“Methyl 1-amino-1H-pyrazole-4-carboxylate” is involved in various chemical reactions. For example, it has been used in the synthesis of coordination compounds of Cu (II) with a pyrazole-type ligand . It has also been used in the synthesis of pyrazole-4-carboxamides .Applications De Recherche Scientifique
Structural and Spectral Analysis : Methyl 1-amino-1H-pyrazole-4-carboxylate derivatives are studied for their structural and spectral properties. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a similar compound, has been characterized using various techniques like NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction (Viveka et al., 2016).
Hydrogen-Bonded Structures : Investigations into the hydrogen-bonded structures of methyl pyrazole derivatives have been conducted. For instance, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate forms hydrogen-bonded chains of rings, demonstrating the compound's potential in crystallography and molecular design (Portilla et al., 2007).
Coordination Complexes : Methyl 1-amino-1H-pyrazole-4-carboxylate derivatives are used to create coordination complexes with metals. Such compounds have been synthesized and characterized, highlighting their potential in coordination chemistry and material science (Radi et al., 2015).
Green Synthesis : This compound has also been utilized in green chemistry. A catalyst-free, environmentally friendly method for synthesizing derivatives in water has been developed, showing the compound's utility in sustainable chemical synthesis (Zonouz et al., 2012).
Corrosion Inhibition : Some derivatives have been evaluated as corrosion inhibitors for metals, which is crucial in industrial applications (Herrag et al., 2007).
Synthesis of N-aminopyrazoles : The compound has been involved in the synthesis of N-aminopyrazoles, showcasing its versatility in organic synthesis and the potential for creating novel organic compounds (Galenko et al., 2018).
Antimicrobial and Anticancer Activity : Derivatives of methyl 1-amino-1H-pyrazole-4-carboxylate have shown promising results in antimicrobial and anticancer studies, indicating their potential in pharmaceutical research (Siddiqui et al., 2013).
Safety And Hazards
The safety data sheet for a related compound, “Methyl 1H-pyrazole-3-carboxylate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 1-aminopyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)4-2-7-8(6)3-4/h2-3H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJQMHXWPRMZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-amino-1H-pyrazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




